3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Adenosine A1 Receptor GPCR Radioligand Binding Structure-Activity Relationship (SAR)

3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS 21324-31-2) is a validated triazolopyrimidine scaffold with a defined SAR profile at adenosine receptors. Its 3-benzyl moiety provides a crucial intermediate affinity baseline, enabling systematic quantification of 7-position modifications. The 7-hydroxy group serves as the key synthetic handle for efficient diversification into amino, thio, and alkoxy libraries. Procure this core intermediate for optimized SAR exploration and parallel library synthesis.

Molecular Formula C11H9N5O
Molecular Weight 227.22 g/mol
CAS No. 21324-31-2
Cat. No. B1384140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
CAS21324-31-2
Molecular FormulaC11H9N5O
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C(=O)NC=N3)N=N2
InChIInChI=1S/C11H9N5O/c17-11-9-10(12-7-13-11)16(15-14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,17)
InChIKeyGKILZMOZUNSGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.1 [ug/mL]

3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS 21324-31-2): Chemical Identity and Core Pharmacophore Profile


3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS 21324-31-2) is a heterocyclic compound belonging to the triazolopyrimidine class, characterized by a fused [1,2,3]triazolo[4,5-d]pyrimidine core with a 3-benzyl substituent and a 7-hydroxy group [1]. This compound is a representative member of a scaffold that has been systematically explored for adenosine receptor modulation, wherein the benzyl group at the N3 position contributes to hydrophobic interactions within the receptor binding pocket [2]. It serves as a foundational core structure from which numerous bioactive derivatives are synthesized through substitution at the 5- or 7-positions [3]. Its physicochemical profile includes a molecular formula of C11H9N5O, a molecular weight of 227.22 g/mol, and a melting point exceeding 250°C, which confers high thermal stability advantageous for compound handling and storage .

Procurement Alert for 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol: Why In-Class Triazolopyrimidine Analogs Cannot Be Freely Interchanged


Generic substitution among 3-substituted triazolo[4,5-d]pyrimidin-7-ols is not scientifically justified due to pronounced structure-activity relationship (SAR) divergence at the N3 position. In a systematic radioligand binding study comparing three lipophilic N3 substituents—2-chlorobenzyl, benzyl, and phenethyl—on a shared triazolopyrimidine scaffold, the benzyl-substituted derivative occupied a distinct intermediate affinity tier for the A1 adenosine receptor, differing substantially from the sub-50 nM Ki achieved by the 2-chlorobenzyl analog and the lower affinity observed with the phenethyl variant [1]. This SAR profile demonstrates that even conservative modifications to the N3 aryl group yield non-equivalent pharmacological outcomes. Consequently, substituting the target compound with an analog bearing a different N3 substituent—such as 3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS 258356-16-0) or 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol—without confirmatory comparative binding data introduces uncontrolled variables into any experimental system where target engagement at adenosine receptors or related purinergic targets is under investigation [2].

Quantitative Differentiation Guide for 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol: Comparator-Based Evidence for Procurement Decisions


A1 Adenosine Receptor Affinity Ranking: 3-Benzyl Occupies a Defined Intermediate Tier Between 2-Chlorobenzyl and Phenethyl Analogs

In a systematic SAR evaluation of 1,2,3-triazolo[4,5-d]pyrimidine derivatives, compounds bearing a 3-benzyl substituent demonstrated A1 adenosine receptor binding affinity that ranked second among three N3 lipophilic substituents tested on identical 7-amino-substituted scaffolds. The benzyl-substituted series exhibited affinity superior to the phenethyl-substituted series but inferior to the 2-chlorobenzyl-substituted series, which achieved Ki values below 50 nM [1]. The study authors explicitly concluded that the pattern of affinity at the N3 position followed the rank order: 2-chlorobenzyl > benzyl > phenethyl [1].

Adenosine A1 Receptor GPCR Radioligand Binding Structure-Activity Relationship (SAR)

Triazolopyrimidine Core Scaffold Divergence: 7-Hydroxy Core vs. 7-Amino-Substituted Derivatives in A1 Receptor Engagement

The target compound contains an unsubstituted 7-hydroxy group, whereas the highest-affinity A1 adenosine receptor ligands in this chemotype require specific 7-amino substituents (e.g., cyclopentylamino, cyclohexylamino, α-methylbenzylamino) to achieve nanomolar potency [1]. The SAR study demonstrated that on an identical 3-benzyl scaffold, substitution at the 7-position with cycloalkylamino or aralkylamino groups is essential for high A1 affinity; the 7-hydroxy core serves as a synthetic precursor rather than the optimal bioactive entity [1].

Adenosine Receptor Core Scaffold Pharmacology 7-Position SAR

Synthetic Accessibility: 7-Hydroxy Core vs. 7-Chloro Intermediates in Nucleophilic Substitution Chemistry

The synthetic route to bioactive 7-amino-substituted triazolo[4,5-d]pyrimidines proceeds through 7-chloro intermediates, which are generated from the corresponding 7-hydroxy compounds via chlorination (e.g., using POCl3) [1][2]. The 7-hydroxy compound (CAS 21324-31-2) is therefore the immediate precursor to the 7-chloro intermediate, which subsequently undergoes nucleophilic substitution with amines to install diverse pharmacophores. In contrast, purchasing pre-functionalized 7-amino derivatives bypasses the chlorination step but restricts the user to a single substitution pattern [2].

Synthetic Chemistry Nucleophilic Substitution Triazolopyrimidine Derivatization

Thermal Stability Benchmarking: Melting Point >250°C vs. Lower-Melting Triazolopyrimidine Analogs

3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol exhibits a melting point exceeding 250°C, a value consistently reported across multiple authoritative sources . In comparison, 7-amino-substituted derivatives bearing the same 3-benzyl core generally exhibit lower melting points due to reduced intermolecular hydrogen bonding capacity (the 7-hydroxy group participates in strong hydrogen-bonding networks, whereas 7-amino substituents disrupt this packing). This elevated thermal stability confers practical advantages in compound storage and handling, reducing the risk of thermal degradation during routine laboratory operations.

Physicochemical Characterization Compound Handling Storage Stability

Synthetic Precursor Identity: Role as 8-Aza-9-benzylhypoxanthine in Purine Analog Research

This compound is structurally annotated as 8-aza-9-benzylhypoxanthine, establishing it as a purine analog wherein the C8 position of the purine ring is replaced by nitrogen (8-aza modification) and the N9 position is benzylated [1]. This structural mimicry of hypoxanthine—a naturally occurring purine nucleobase—positions the compound as a tool for probing purine recognition sites in enzymes (e.g., xanthine oxidase, purine nucleoside phosphorylase) and nucleic acid-binding proteins. In contrast, 7-amino-substituted derivatives lose this direct nucleobase mimicry due to replacement of the 6-oxo (7-hydroxy tautomer) pharmacophore [2].

Purine Analog 8-Azahypoxanthine Scaffold Nucleobase Mimetic

Recommended Application Scenarios for 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol Based on Verified Differentiation Evidence


Adenosine A1 Receptor SAR Baseline Compound

As demonstrated by direct comparator data, 3-benzyl-substituted triazolo[4,5-d]pyrimidines occupy an intermediate affinity tier at the A1 adenosine receptor between the high-affinity 2-chlorobenzyl analogs and the lower-affinity phenethyl analogs [1]. This compound is optimally deployed as a baseline reference compound in A1 receptor binding assays, against which the effects of 7-position amino substitutions can be systematically quantified. The well-characterized SAR at the N3 position provides a validated framework for interpreting the contribution of 7-position modifications to receptor engagement [1].

Precursor for Parallel Synthesis of 7-Substituted Triazolopyrimidine Libraries

The 7-hydroxy group serves as the synthetic handle for generating diverse 7-amino, 7-thio, and 7-alkoxy derivatives via a common 7-chloro intermediate [2]. Medicinal chemistry programs aiming to explore 7-position SAR on a fixed 3-benzyl scaffold will achieve maximum synthetic efficiency by procuring this compound as the core starting material rather than purchasing individual pre-functionalized analogs. This approach enables parallel diversification strategies and reduces procurement complexity for compound library generation .

Purine Nucleobase Mimetic for Hypoxanthine-Binding Protein Studies

As an 8-aza-9-benzylhypoxanthine derivative, this compound retains the 6-oxo pharmacophore essential for recognition by hypoxanthine-binding proteins and purine-metabolizing enzymes [3]. It is suitable for use as a probe or competitive ligand in studies of xanthine oxidase, purine nucleoside phosphorylase, or equilibrative nucleoside transporters. The 8-aza modification confers metabolic stability relative to natural hypoxanthine while preserving the core hydrogen-bonding pattern required for target engagement [3].

High-Thermal-Stability Scaffold for Reaction Optimization Studies

With a melting point exceeding 250°C, this compound exhibits superior thermal robustness compared to most 7-substituted analogs . This property makes it particularly well-suited for reaction condition screening and optimization studies where elevated temperatures may be employed (e.g., microwave-assisted synthesis, high-temperature chlorination reactions). The compound's thermal stability reduces the risk of scaffold decomposition during method development, enabling more reliable yield optimization across a broader temperature range .

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